molecular formula C7H9NO2S B1277166 (S)-3-Amino-3-(thiophen-3-yl)propanoic acid CAS No. 773050-73-0

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid

Cat. No.: B1277166
CAS No.: 773050-73-0
M. Wt: 171.22 g/mol
InChI Key: UPDVATYZQLTZOZ-LURJTMIESA-N
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Description

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a sulfur-containing heterocycle, attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thiophen-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product without causing hydrogenolysis of the thiophene nucleus.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids to alcohols.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or sulfuric acid, while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino and carboxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(thiophen-3-yl)propanoic acid: This compound is structurally similar but differs in the position of the amino group.

    Benzothiophene derivatives: These compounds contain a benzene ring fused to a thiophene ring and have different chemical properties and applications.

Uniqueness

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is unique due to the specific positioning of the thiophene ring and the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426162
Record name (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773050-73-0
Record name (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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